

Ivabradine Hydrochloride Stability and Storage: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ivabradine Hydrochloride*

Cat. No.: *B194646*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of **ivabradine hydrochloride**. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **Ivabradine Hydrochloride**?

For routine laboratory use, solid **ivabradine hydrochloride** should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Specific recommendations for long-term storage often include refrigeration at 2-8°C with a desiccant. For drug substance batches, storage at 25°C/60% RH or below 30°C has been deemed acceptable for extended periods (e.g., 12-36 months), though increases in impurities may be observed under accelerated conditions (40°C/75% RH).[3][4]

Q2: How stable is **Ivabradine Hydrochloride** in solution?

Ivabradine hydrochloride's stability in solution is highly dependent on the solvent, pH, and storage conditions. It is generally more soluble in acidic buffers compared to alkaline ones.[5] Stock solutions in DMSO can be stored for up to one year at -80°C or for one month at -20°C.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6][7] Exposure to light, especially UV radiation, can cause significant degradation in solution.[8]

Q3: What are the primary degradation pathways for **Ivabradine Hydrochloride**?

Ivabradine hydrochloride is susceptible to degradation under several conditions:

- Acid and Base Hydrolysis: The drug degrades in both acidic and basic conditions.[9] Interestingly, the degradation profile can differ depending on the acid used (e.g., HCl vs. H₂SO₄).[9][10]
- Oxidation: Ivabradine is sensitive to oxidative stress, with significant degradation observed in the presence of hydrogen peroxide.[8]
- Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of multiple degradation products.[8][11] However, the solid form is reportedly more durable to light exposure than solutions.[8]
- Thermal Degradation: Elevated temperatures can induce degradation.[8]

Q4: Are there any known polymorphic forms of **Ivabradine Hydrochloride** that I should be aware of?

Yes, **ivabradine hydrochloride** can exist in different polymorphic forms, and transformations between these forms can occur during storage, potentially affecting its physicochemical properties and bioavailability.[12] Some studies have noted that changes in polymorphism can be a stability concern, particularly for the active substance.[13] It has been observed that while the delta dehydrated polymorph is often used, it can convert to a non-stoichiometrically hydrated delta form.[3]

Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
Unexpected peaks in HPLC chromatogram	Degradation of the sample due to improper storage or handling.	Prepare fresh solutions daily. Store stock solutions at recommended temperatures (-20°C or -80°C) and protect from light. ^[6] Ensure the mobile phase and diluents are compatible and freshly prepared.
Contamination of glassware, solvents, or the HPLC system.	Thoroughly clean all glassware. Use high-purity solvents and filter them before use. Purge the HPLC system adequately between runs.	
Poor peak shape or resolution	Inappropriate mobile phase pH or composition.	Optimize the mobile phase. For ivabradine, a slightly acidic mobile phase (e.g., pH 3.0-6.2) with an organic modifier like acetonitrile or methanol often provides good results. ^[14]
Column degradation or contamination.	Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent or replace it.	
Inconsistent results between experiments	Variability in sample preparation.	Standardize the sample preparation procedure, including weighing, dissolution, and dilution steps. Use calibrated equipment.
Fluctuation in experimental conditions (temperature, light).	Control the laboratory environment. Protect light-sensitive samples by using	

amber vials or covering them
with aluminum foil.[8]

Complete or rapid degradation
of the compound

Use of a highly stressful
degradation condition (e.g.,
high concentration of oxidizing
agent or strong acid/base).

For forced degradation
studies, start with milder
conditions and gradually
increase the stress level to
achieve partial degradation
(typically 5-20%).[8]

Incompatibility with excipients
(if working with formulations).

Conduct compatibility studies
with individual excipients. FTIR
spectroscopy can be a useful
tool for this purpose.[5][15]

Stability Data Summary

The following tables summarize the conditions under which **ivabradine hydrochloride** has been shown to be stable or undergo degradation.

Table 1: Recommended Storage Conditions for **Ivabradine Hydrochloride**

Form	Condition	Duration	Notes
Solid (Bulk)	2-8°C	Long-term	Recommended for optimal stability, store with a desiccant.
≤ 25°C	36 months	For ivabradine oxalate, a related salt. [16]	
25°C / 60% RH	12-24 months	Generally stable, but monitoring for impurities is advised. [3][13]	
40°C / 75% RH	6 months	Accelerated condition, an increase in impurities may be observed.[3][17]	
Solution (DMSO)	-20°C	1 month	Aliquot to avoid freeze-thaw cycles.[6] [7]
-80°C	1 year	Preferred for long-term storage of stock solutions.[6][7]	

Table 2: Summary of Forced Degradation Studies

Stress Condition	Reagent/Parameter	Duration	Observation
Acid Hydrolysis	2 M HCl	24 hours at 80°C	Significant degradation with the formation of multiple products.[8]
Base Hydrolysis	1 M NaOH	24 hours at 80°C	Degradation observed.[8]
Oxidation	3-15% H ₂ O ₂	24 hours at 80°C	Complete degradation observed, especially at higher H ₂ O ₂ concentrations.[8]
Thermal Degradation	70-80°C	3-24 hours	Degradation occurs, more pronounced in solution than in solid form.[8][14]
Photodegradation (Solution)	UV light (500 W/m ²)	24-48 hours	Significant degradation with multiple products formed. Complete degradation after 48 hours.[8]
Photodegradation (Solid)	UV light (500 W/m ²)	120 hours	Solid powder form proved to be durable with no degradation products detected.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on **ivabradine hydrochloride** to identify potential degradation products and assess the stability-indicating nature of an analytical method.

- Preparation of Stock Solution: Accurately weigh and dissolve **ivabradine hydrochloride** in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 2 M HCl. Incubate the mixture at 80°C for 24 hours.[8] After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 2 M NaOH. Dilute to a final concentration suitable for analysis.
- Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate the mixture at 80°C for 24 hours.[8] After incubation, cool the solution and neutralize it with 1 M HCl. Dilute to the final concentration.
- Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at 80°C for 24 hours.[8] Dilute to the final concentration.
- Thermal Degradation: Dissolve **ivabradine hydrochloride** in deionized water and heat the solution at 80°C for 24 hours.[8] For solid-state thermal stress, place the powder in an oven at 70°C for 3 hours.[14] After heating, dissolve the solid in the solvent and dilute to the final concentration.
- Photolytic Degradation: Expose a solution of **ivabradine hydrochloride** in deionized water to UV light (e.g., 500 W/m²) for 24-48 hours.[8] A control sample should be kept in the dark.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

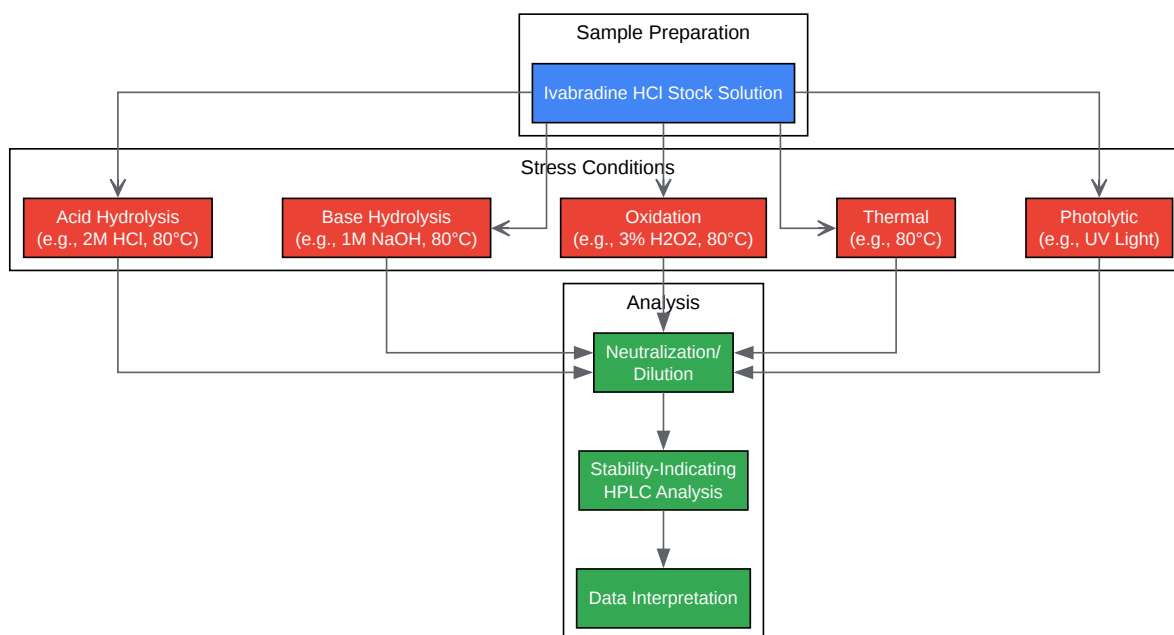
Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of **ivabradine hydrochloride** and its degradation products.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][18]

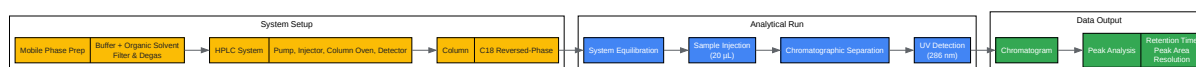
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:
 - 20 mM ammonium acetate and acetonitrile (65:35, v/v).[8]
 - 25mM potassium phosphate buffer (pH 3.0) and acetonitrile (30:70, v/v).[19]
 - Ammonium acetate buffer (pH 6.2) and methanol (40:60, v/v).[14]
- Flow Rate: Typically 0.6-1.0 mL/min.[8][19]
- Detection Wavelength: 286 nm or 287 nm are commonly used as they correspond to the UV absorbance maximum of ivabradine.[9][19]
- Column Temperature: Ambient or controlled at 25-30°C.[8][19]
- Injection Volume: 20 µL.[8]
- Procedure:
 - Prepare the mobile phase, filter, and degas it.
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Prepare standard solutions of **ivabradine hydrochloride** and the samples from the forced degradation study at appropriate concentrations.
 - Inject the standard and sample solutions into the HPLC system.
 - Record the chromatograms and determine the retention times, peak areas, and resolution between ivabradine and any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak and from each other.

Visualizations



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Caption: Workflow for forced degradation studies of Ivabradine HCl.



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Caption: General workflow for a stability-indicating HPLC method.

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